molecular formula C8H11ClN2S B11804673 4-Chloro-2-(piperidin-1-YL)thiazole

4-Chloro-2-(piperidin-1-YL)thiazole

Katalognummer: B11804673
Molekulargewicht: 202.71 g/mol
InChI-Schlüssel: UZPNADZDGCKGHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(piperidin-1-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a piperidine ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing a nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(piperidin-1-yl)thiazole typically involves the reaction of 4-chlorothiazole with piperidine. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperidine, which then reacts with the 4-chlorothiazole to form the desired product. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(piperidin-1-yl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include 4-amino-2-(piperidin-1-yl)thiazole or 4-thio-2-(piperidin-1-yl)thiazole.

    Oxidation Products: Oxidation can yield this compound sulfoxide or sulfone.

    Reduction Products: Reduction can produce 4-chloro-2-(piperidin-1-yl)dihydrothiazole.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(piperidin-1-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Piperidin-1-yl)thiazole: Lacks the chlorine substituent, which can affect its reactivity and biological activity.

    4-Chloro-2-(morpholin-4-yl)thiazole: Contains a morpholine ring instead of a piperidine ring, which can influence its pharmacokinetic properties.

    4-Chloro-2-(pyrrolidin-1-yl)thiazole: Contains a pyrrolidine ring, which can alter its binding interactions with biological targets.

Uniqueness

4-Chloro-2-(piperidin-1-yl)thiazole is unique due to the presence of both the chlorine substituent and the piperidine ring. The chlorine atom can participate in various substitution reactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity for specific biological targets .

Eigenschaften

Molekularformel

C8H11ClN2S

Molekulargewicht

202.71 g/mol

IUPAC-Name

4-chloro-2-piperidin-1-yl-1,3-thiazole

InChI

InChI=1S/C8H11ClN2S/c9-7-6-12-8(10-7)11-4-2-1-3-5-11/h6H,1-5H2

InChI-Schlüssel

UZPNADZDGCKGHV-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=NC(=CS2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.